2-Ethyl-2-((2-methoxyethoxy)methyl)butane-1-sulfonyl chloride
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Overview
Description
2-Ethyl-2-((2-methoxyethoxy)methyl)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO4S and a molecular weight of 272.79 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 2-Ethyl-2-((2-methoxyethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-ethyl-2-((2-methoxyethoxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Ethyl-2-((2-methoxyethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-Ethyl-2-((2-methoxyethoxy)methyl)butane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical studies to modify proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-((2-methoxyethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives. This reactivity is utilized in various chemical and biochemical applications .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-2-((2-methoxyethoxy)methyl)butane-1-sulfonyl chloride include:
1-Butanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different structural properties.
2-Methyl-2-butene: While not a sulfonyl chloride, it shares some structural similarities and is used in different chemical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other sulfonyl chlorides.
Properties
Molecular Formula |
C10H21ClO4S |
---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
2-ethyl-2-(2-methoxyethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-10(5-2,9-16(11,12)13)8-15-7-6-14-3/h4-9H2,1-3H3 |
InChI Key |
HBUBAGPZTOHLDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCCOC)CS(=O)(=O)Cl |
Origin of Product |
United States |
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